1-Bromo-5-iodo-2-methyl-3-nitrobenzene
Overview
Description
1-Bromo-2-iodo-5-methyl-3-nitrobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 341.93 .
Molecular Structure Analysis
The InChI code for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene is1S/C7H5BrINO2/c1-4-2-5 (8)7 (9)6 (3-4)10 (11)12/h2-3H,1H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The physical form of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene is solid . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
1-Bromo-5-iodo-2-methyl-3-nitrobenzene, while not directly studied, is closely related to various halogenated nitrobenzenes which have been widely researched. Studies on halogenated nitrobenzenes provide insights into the potential applications and reactions involving 1-Bromo-5-iodo-2-methyl-3-nitrobenzene.
Halogenation Processes : Polyalkylbenzenes, similar to 1-Bromo-5-iodo-2-methyl-3-nitrobenzene, have been studied for their reactivity in ring halogenation processes. For example, a study by Bovonsombat and Mcnelis (1993) utilized [hydroxy(tosyloxy)iodo]benzene as a catalyst for halogenation of polyalkylbenzenes, leading to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
NMR Spectral Studies : The impact of methyl substituents on the NMR spectra of aromatic protons in nitrobenzene derivatives has been explored. A study by Beltrame et al. (1975) analyzed proton NMR spectra for various bromo-nitroluenes, providing insights into the chemical shifts and coupling constants, which are relevant for understanding compounds like 1-Bromo-5-iodo-2-methyl-3-nitrobenzene (Beltrame et al., 1975).
Photoinduced Reactions : The photoinduced substitution reactions of halothiophenes and halonitrobenzenes, including compounds like 2-bromo-5-cyanothiophene, have been studied for their quantum yields and transient species. Research by Latterini et al. (2001) on these compounds aids in understanding the behavior of halogenated nitrobenzenes under light exposure (Latterini et al., 2001).
Analytical and Spectroscopic Applications
The analytical and spectroscopic properties of compounds similar to 1-Bromo-5-iodo-2-methyl-3-nitrobenzene have significant implications in various scientific research areas.
Multinuclear Magnetic Resonance Studies : The magnetic resonance spectroscopic properties of substituted anisoles and nitrobenzenes have been explored. For instance, a study by Pandiarajan et al. (1994) on compounds like 4-nitroanisole and its derivatives provides valuable information about the chemical shifts and resonance interactions in such molecules (Pandiarajan et al., 1994).
Anisotropic Displacement Parameters : The anisotropic displacement parameters for halomethyl-nitrobenzenes have been calculated and compared with experimental data. Research by Mroz et al. (2020) on compounds like 1-(halomethyl)-3-nitrobenzene provides a deeper understanding of the structural complexities in halogenated nitrobenzenes (Mroz et al., 2020).
Voltammetry and Electron Paramagnetic Resonance : The electrochemical behavior of halonitrobenzene anion radicals, as studied by Kitagawa et al. (1963), offers insights into the electron transfer processes and stability of these radicals, which are pertinent to understanding the electrochemical properties of 1-Bromo-5-iodo-2-methyl-3-nitrobenzene (Kitagawa et al., 1963).
properties
IUPAC Name |
1-bromo-5-iodo-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTGHGDCCSAAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646160 | |
Record name | 1-Bromo-5-iodo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-iodo-2-methyl-3-nitrobenzene | |
CAS RN |
850334-25-7 | |
Record name | 1-Bromo-5-iodo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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